molecular formula C6H3F2NO3 B175385 2,3-Difluoro-4-nitrophenol CAS No. 123173-60-4

2,3-Difluoro-4-nitrophenol

Cat. No. B175385
M. Wt: 175.09 g/mol
InChI Key: FCCFXVJUDSQIMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2,3-Difluoro-4-nitrophenol” is a chemical compound with the molecular formula C6H3F2NO3 .


Synthesis Analysis

The synthesis of 2,3-difluoro-4-nitrophenol involves the reaction of 2,3-difluorophenol with nitric acid in dichloromethane at 0-20°C . The reaction yields 2,3-difluoro-4-nitrophenol as a white solid .


Molecular Structure Analysis

The molecular structure of 2,3-difluoro-4-nitrophenol can be represented as 1S/C6H3F2NO3/c7-5-3 (9 (11)12)1-2-4 (10)6 (5)8/h1-2,10H FCCFXVJUDSQIMG-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

2,3-Difluoro-4-nitrophenol is a powder at room temperature . It has a molecular weight of 175.09 .

Scientific Research Applications

Synthesis of Fluorinated Halonitrobenzenes and Halonitrophenols

  • Scientific Field : Organic Chemistry
  • Summary of Application : “2,3-Difluoro-4-nitrophenol” is used in the synthesis of fluorinated halonitrobenzenes and halonitrophenols . These compounds have various applications in the field of organic chemistry due to their unique properties.
  • Methods of Application : The gas-phase copyrolysis of tetrafluoroethylene with buta-1,3-diene in a flow reactor at 495–505 °C produces 3,3,4,4-tetrafluorocyclohex-1-ene, which selectively converted to 1,2-difluorobenzene or 1-chloro-2,3-difluorobenzene .
  • Results or Outcomes : The process results in the production of fluorinated halonitrobenzenes and halonitrophenols .

Synthesis of 2-Methyl-6,7-Difluoro-8-Oxyquinoline

  • Scientific Field : Organic Chemistry
  • Summary of Application : “2,3-Difluoro-6-nitrophenol” was used in the synthesis of 2-methyl-6,7-difluoro-8-oxyquinoline . This compound has potential applications in the field of medicinal chemistry.
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes : The process results in the production of 2-methyl-6,7-difluoro-8-oxyquinoline .

Synthesis of Fluorinated Halonitrobenzenes and Halonitrophenols

  • Scientific Field : Organic Chemistry
  • Summary of Application : “2,3-Difluoro-4-nitrophenol” is used in the synthesis of fluorinated halonitrobenzenes and halonitrophenols . These compounds have various applications in the field of organic chemistry due to their unique properties.
  • Methods of Application : The gas-phase copyrolysis of tetrafluoroethylene with buta-1,3-diene in a flow reactor at 495–505 °C produces 3,3,4,4-tetrafluorocyclohex-1-ene, which selectively converted to 1,2-difluorobenzene or 1-chloro-2,3-difluorobenzene .
  • Results or Outcomes : The process results in the production of fluorinated halonitrobenzenes and halonitrophenols .

Synthesis of 2-Methyl-6,7-Difluoro-8-Oxyquinoline

  • Scientific Field : Organic Chemistry
  • Summary of Application : “2,3-Difluoro-6-nitrophenol” was used in the synthesis of 2-methyl-6,7-difluoro-8-oxyquinoline . This compound has potential applications in the field of medicinal chemistry.
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes : The process results in the production of 2-methyl-6,7-difluoro-8-oxyquinoline .

Synthesis of Anticancer Drugs

  • Scientific Field : Pharmaceutical Chemistry
  • Summary of Application : “2,3-Difluoro-6-nitrophenol” is used as an intermediate for the synthesis of anticancer drugs . It can be used as a precursor for the synthesis of various chemotherapeutic agents, including taxanes and vinca alkaloids .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes : The process results in the production of various chemotherapeutic agents .

Synthesis of Herbicides and Fungicides

  • Scientific Field : Agrochemical Industry
  • Summary of Application : “2,3-difluoro-6-nitrophenol” is used as an intermediate in the synthesis of herbicides and fungicides . For example, it can be used to synthesize the herbicide flumioxazin, which is used to control weeds in crops such as soybeans, peanuts, and cotton .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes : The process results in the production of herbicides and fungicides .

Safety And Hazards

2,3-Difluoro-4-nitrophenol is classified as hazardous. It is toxic if swallowed, harmful in contact with skin or if inhaled, and may cause damage to organs through prolonged or repeated exposure . Safety precautions include avoiding breathing dust, wearing protective gloves/eye protection/face protection, and ensuring adequate ventilation .

properties

IUPAC Name

2,3-difluoro-4-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F2NO3/c7-5-3(9(11)12)1-2-4(10)6(5)8/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCCFXVJUDSQIMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20561603
Record name 2,3-Difluoro-4-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20561603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Difluoro-4-nitrophenol

CAS RN

123173-60-4
Record name 2,3-Difluoro-4-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20561603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2,3-difluoro-4-nitroanisole (10 g) in 48% HBr (60 mL) and 30% HBr in acetic acid (30 mL) was stirred at 120° C. overnight. The mixture was cooled to room temperature and extracted with ethyl acetate (3×200 mL) and the combined extracts were washed with brine and dried over Na2SO4. Filtration and evaporation of the solvent gave the product.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Difluoro-4-nitrophenol
Reactant of Route 2
Reactant of Route 2
2,3-Difluoro-4-nitrophenol
Reactant of Route 3
Reactant of Route 3
2,3-Difluoro-4-nitrophenol
Reactant of Route 4
Reactant of Route 4
2,3-Difluoro-4-nitrophenol
Reactant of Route 5
Reactant of Route 5
2,3-Difluoro-4-nitrophenol
Reactant of Route 6
Reactant of Route 6
2,3-Difluoro-4-nitrophenol

Citations

For This Compound
1
Citations
NV Volchkov, MB Lipkind, OM Nefedov - Russian Chemical Bulletin, 2021 - Springer
The gas-phase copyrolysis of tetrafluoroethylene with buta-1,3-diene in a flow reactor at 495–505 C produces 3,3,4,4-tetrafluorocyclohex-1-ene, which selectively converted to 1,2-…
Number of citations: 1 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.